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Compound Name: BSJ-03-204

Cat. No.: B606411

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and
Cyclin-Dependent Kinase 6 (CDK®6). As a Proteolysis Targeting Chimera (PROTAC), BSJ-03-
204 functions by inducing the ubiquitination and subsequent proteasomal degradation of CDK4
and CDK®, leading to cell cycle arrest and inhibition of proliferation in cancer cells, particularly
in mantle cell ymphoma (MCL).[1] These application notes provide detailed protocols for
utilizing BSJ-03-204 in cell culture-based experiments to assess its biological activity.

Mechanism of Action

BSJ-03-204 is a hetero-bifunctional molecule that consists of a ligand for CDK4/6, a linker, and
a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By simultaneously binding to both
CDK4/6 and CRBN, BSJ-03-204 facilitates the formation of a ternary complex, which leads to
the polyubiquitination of CDK4/6 and its subsequent degradation by the proteasome. This
targeted protein degradation results in a G1 phase cell cycle arrest and potent anti-proliferative
effects in susceptible cancer cell lines.[1]
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Caption: Mechanism of action of BSJ-03-204.
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Data Presentation

TIable 1: In Vitro Activity of BS.J-03-204

Parameter Value Cell Lines Reference
IC50 (CDK4/D1) 26.9 nM N/A [1]
IC50 (CDK6/D1) 10.4 nM N/A [1]
Anti-proliferative Mantle Cell
_ 0.0001 - 100 pM [1]
Concentration Range Lymphoma (MCL)
Concentration for G1
1 UM (for 1 day) MCL [1]
Arrest
Concentration for 0.1-5puM (for 4 _
Wildtype (WT) cells [1]

CDK4/6 Degradation hours)

Experimental Protocols
Cell Culture of Mantle Cell Lymphoma (MCL) Cell Lines

This protocol is adapted for the culture of suspension MCL cell lines, such as Jeko-1, Mino,
Granta-519, Rec-1, and Maver-1.

Materials:

e MCL cell line

* RPMI-1640 medium

o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin solution

e L-Glutamine

 Sterile tissue culture flasks (T-25 or T-75)

» Sterile centrifuge tubes
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e Hemocytometer or automated cell counter
e Trypan blue solution
Procedure:

o Prepare complete growth medium: RPMI-1640 supplemented with 10-20% FBS, 1%
Penicillin-Streptomycin, and 2 mM L-Glutamine.

e Thaw a cryopreserved vial of MCL cells rapidly in a 37°C water bath.

o Transfer the cells to a sterile 15 mL centrifuge tube containing 9 mL of pre-warmed complete
growth medium.

e Centrifuge at 300 x g for 5 minutes.

o Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth
medium.

o Transfer the cell suspension to a T-25 flask.
e Incubate at 37°C in a humidified atmosphere with 5% CO2.
o Monitor cell density and viability every 2-3 days.

o Split the culture when the cell density reaches 1-1.5 x 1076 cells/mL. To split, simply dilute
the cell suspension to a density of 0.2-0.5 x 10”6 cells/mL in a new flask with fresh complete
growth medium.

Preparation of BSJ-03-204 Stock Solution

Materials:
e BSJ-03-204 powder
e Dimethyl sulfoxide (DMSO), sterile

Procedure:
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e BSJ-03-204 is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the
appropriate amount of BSJ-03-204 powder in sterile DMSO. For example, for 1 mg of BSJ-
03-204 (MW: 832.92 g/mol ), add 120.1 pL of DMSO.

» Vortex briefly to ensure complete dissolution.
 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

o Store the stock solution at -20°C or -80°C for long-term storage.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.
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Cell Viability Assay Workflow
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Caption: Workflow for the CellTiter-Glo® cell viability assay.

Materials:

¢ MCL cells
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o Complete growth medium

o BSJ-03-204 stock solution

e Opaque-walled 96-well plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit
e Luminometer

Procedure:

e Seed MCL cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well
in 80 pL of complete growth medium.

o Prepare serial dilutions of BSJ-03-204 in complete growth medium.

e Add 20 pL of the diluted BSJ-03-204 solutions to the appropriate wells to achieve the desired
final concentrations (e.g., 0.0001 to 100 uM). Include a vehicle control (DMSQO) and a no-cell
control (medium only).

 Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

o Equilibrate the plate to room temperature for approximately 30 minutes.

e Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

e Add 100 pL of CellTiter-Glo® Reagent to each well.

e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

 Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
e Measure the luminescence using a luminometer.

o Calculate cell viability as a percentage of the vehicle-treated control after subtracting the
background luminescence from the no-cell control wells.
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Western Blot for CDK4/6 Degradation

This protocol is for detecting the degradation of CDK4 and CDK®6 proteins in MCL cells
following treatment with BSJ-03-204.

Materials:

e MCL cells

o Complete growth medium

e BSJ-03-204 stock solution

o 6-well plates

e Phosphate-buffered saline (PBS)

» RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o BCA protein assay kit

o Laemmli sample buffer

o SDS-PAGE gels

e Western blot transfer system

 PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies (anti-CDK4, anti-CDK6, anti-GAPDH or anti-p-actin)
e HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

o Chemiluminescence imaging system
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Procedure:
e Seed MCL cells in 6-well plates at a density of 1 x 1076 cells/well.

o Treat the cells with various concentrations of BSJ-03-204 (e.g., 0.1, 0.5, 1, 5 uM) and a
vehicle control (DMSO) for 4 hours.

» Harvest the cells by centrifugation and wash once with ice-cold PBS.

o Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

 Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

o Determine the protein concentration of the supernatants using a BCA assay.

o Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli
sample buffer and boiling for 5 minutes.

e Load equal amounts of protein (20-30 ug) per lane onto an SDS-PAGE gel and perform
electrophoresis.

o Transfer the separated proteins to a PVDF membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control
(GAPDH or (-actin) overnight at 4°C.

¢ \Wash the membrane three times with TBST.

¢ Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour
at room temperature.

¢ Wash the membrane three times with TBST.

e Add ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.
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e Quantify the band intensities to determine the extent of CDK4 and CDK6 degradation
relative to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution of MCL
cells treated with BSJ-03-204.

Cell Cycle Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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